![molecular formula C12H13F2NO2 B1486581 1-(3,4-Difluorobenzoyl)piperidin-3-ol CAS No. 1154913-75-3](/img/structure/B1486581.png)
1-(3,4-Difluorobenzoyl)piperidin-3-ol
Overview
Description
Synthesis Analysis
Piperidine derivatives, such as 1-(3,4-Difluorobenzoyl)piperidin-3-ol, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of piperidine-containing compounds has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Nucleophilic Ring-Opening Reactions : Studies have explored nucleophilic ring-opening reactions of epoxypiperidines, leading to compounds like 4-fluorobenzyltrozamicol, which shows high potency as a ligand for the vesicular acetylcholine transporter. This process exemplifies a method for obtaining complex piperidine derivatives with potential therapeutic applications (Scheunemann et al., 2011).
Development of Fluorescent Probes : The reversible redox reaction of similar piperidin-ol compounds with oxidative species has been utilized to create fluorescent probes for biological applications, such as monitoring redox cycles in living cells (Wang et al., 2016).
Synthesis of Spiro Compounds : The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] demonstrates the chemical versatility of piperidine derivatives, with implications for developing central nervous system agents (Bauer et al., 1976).
Biological Evaluation and Applications
Radiotracer Development for PET Imaging : Research into piperidine derivatives containing fluorobenzyl moieties aimed at developing specific PET radioligands for imaging NR2B NMDA receptors highlights the intersection of synthetic chemistry and neuroimaging technologies (Labas et al., 2011).
Antimicrobial Activity : The synthesis and evaluation of 1,3,4-oxadiazole derivatives bearing piperazine substitutions have shown moderate to good activities against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Jadhav et al., 2017).
Analgesic Properties : Aromatic carboxylic esters of 1-methyl-4-piperidinol were explored for their analgesic activity, demonstrating the potential of piperidine derivatives in pain management (Waters, 1978).
properties
IUPAC Name |
(3,4-difluorophenyl)-(3-hydroxypiperidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-10-4-3-8(6-11(10)14)12(17)15-5-1-2-9(16)7-15/h3-4,6,9,16H,1-2,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZABPDSIHLXFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=C(C=C2)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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